3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(9R)-6/'-Methoxycinchonan-9-yl]aMino]-3-Cyclobutene-1
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Overview
Description
3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(9R)-6/'-Methoxycinchonan-9-yl]aMino]-3-Cyclobutene-1 is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes trifluoromethyl groups and a methoxycinchonan moiety, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(9R)-6/'-Methoxycinchonan-9-yl]aMino]-3-Cyclobutene-1 typically involves multiple steps. One common method includes the preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagent from its precursor bromides . This reagent is then reacted with appropriate intermediates to form the desired compound. The reaction conditions often require careful control of temperature and solvent to ensure the stability of the intermediates and the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control systems helps in maintaining the reaction conditions and ensuring the purity of the final product. Safety measures are crucial due to the potential explosiveness of some intermediates .
Chemical Reactions Analysis
Types of Reactions
3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(9R)-6/'-Methoxycinchonan-9-yl]aMino]-3-Cyclobutene-1 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl groups, using reagents like sodium methoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(9R)-6/'-Methoxycinchonan-9-yl]aMino]-3-Cyclobutene-1 has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(9R)-6/'-Methoxycinchonan-9-yl]aMino]-3-Cyclobutene-1 involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxycinchonan moiety may also play a role in its biological activity by interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(9R)-cinchonan-9-yl]aMino]-3-Cyclobutene-1
- 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(9R)-6/'-Methoxycinchonan-9-yl]aMino]-3-Cyclobutene-1,2-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of trifluoromethyl groups and methoxycinchonan moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28F6N4O3/c1-3-16-15-42-9-7-17(16)10-25(42)26(22-6-8-39-24-5-4-21(45-2)14-23(22)24)41-28-27(29(43)30(28)44)40-20-12-18(31(33,34)35)11-19(13-20)32(36,37)38/h3-6,8,11-14,16-17,25-26,40-41H,1,7,9-10,15H2,2H3/t16-,17-,25+,26+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVDHFLTDHDJKH-ZRJNXXGPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28F6N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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